molecular formula C12H16ClNO2 B1496625 (R)-3-(piperidin-3-yl)benzoic acid HCl

(R)-3-(piperidin-3-yl)benzoic acid HCl

カタログ番号: B1496625
分子量: 241.71 g/mol
InChIキー: SCXUCFMEOAIYIF-MERQFXBCSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(R)-3-(piperidin-3-yl)benzoic acid HCl” is a chiral small molecule characterized by a benzoic acid moiety linked to a piperidine ring at the 3-position. The stereochemistry at the piperidine ring’s chiral center (R-configuration) is critical for its biological activity and receptor binding specificity. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.

特性

分子式

C12H16ClNO2

分子量

241.71 g/mol

IUPAC名

3-[(3R)-piperidin-3-yl]benzoic acid;hydrochloride

InChI

InChI=1S/C12H15NO2.ClH/c14-12(15)10-4-1-3-9(7-10)11-5-2-6-13-8-11;/h1,3-4,7,11,13H,2,5-6,8H2,(H,14,15);1H/t11-;/m0./s1

InChIキー

SCXUCFMEOAIYIF-MERQFXBCSA-N

異性体SMILES

C1C[C@@H](CNC1)C2=CC(=CC=C2)C(=O)O.Cl

正規SMILES

C1CC(CNC1)C2=CC(=CC=C2)C(=O)O.Cl

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

The following table compares “(R)-3-(piperidin-3-yl)benzoic acid HCl” with structurally or functionally related compounds, focusing on stereochemistry, substituent effects, and pharmacological relevance.

Compound Structural Features Key Differences Biological Relevance Source
(R)-3-(piperidin-3-yl)benzoic acid HCl Benzoic acid + (R)-piperidine; HCl salt Chiral center (R-configuration) enhances target selectivity. Potential kinase inhibitor; improved solubility due to HCl salt. Patent EP 2022
(S)-8-(piperidin-3-yl)-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazine HBr Imidazo-pyrrolo-pyrazine core + (S)-piperidine; HBr salt S-configuration reduces activity (er = 80:20 R:S); bromine salt lowers solubility. Anticancer candidate; stereochemistry impacts potency. Patent EP 2022
N-(3-carboxy-1-oxopropyl)-(4S)-p-phenylphenylmethyl)-4-amino-2R-methylbutanoic acid ethyl ester Branched amino acid ester + bulky aromatic substituent Bulky p-phenylphenyl group increases lipophilicity; ester prodrug design. Angiotensin-converting enzyme (ACE) inhibitor; prodrug for enhanced bioavailability. US Patent 2015
3-(3-Methyl-benzyl)-piperidine HCl Piperidine + 3-methylbenzyl group; HCl salt Lack of benzoic acid moiety limits hydrogen bonding; methyl group enhances logP. Intermediate for CNS-targeting drugs; lower polarity vs. benzoic acid derivatives. Chem. Database

Key Observations:

Stereochemical Impact : The R-configuration in “(R)-3-(piperidin-3-yl)benzoic acid HCl” confers higher target affinity compared to its S-isomer counterpart (e.g., highlights an 80:20 enantiomeric ratio favoring the R-form in similar scaffolds) .

Substituent Effects :

  • Benzoic acid moiety : Enhances water solubility and enables hydrogen bonding with enzymatic active sites (e.g., kinase ATP pockets).
  • Bulky aromatic groups (e.g., in N-(3-carboxy...ethyl ester ): Increase lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility .

Salt Forms : HCl salts (as in the target compound) generally exhibit better solubility than HBr or free bases, critical for oral bioavailability.

Pharmacological Divergence:

  • Kinase Inhibition : The benzoic acid-piperidine scaffold is associated with ATP-competitive kinase inhibition, whereas imidazo-pyrrolo-pyrazine derivatives () target DNA repair pathways .
  • Prodrug Strategies : Ethyl ester derivatives (e.g., N-(3-carboxy...ethyl ester ) are designed for passive diffusion, whereas the target compound’s free carboxylic acid may require active transport .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。